3,3-Diethoxy-2-methyl-1-phenylpropan-1-one
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Overview
Description
3,3-Diethoxy-2-methyl-1-phenylpropan-1-one: is an organic compound with the molecular formula C13H18O3. It is a colorless liquid that is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3-Diethoxy-2-methyl-1-phenylpropan-1-one can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and pharmaceutical research.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3,3-Diethoxy-2-methyl-1-phenylpropan-1-one involves its interaction with various molecular targets. It can act as a precursor in synthetic pathways, participating in reactions that form more complex molecules. The specific pathways and targets depend on the context of its use in chemical reactions .
Comparison with Similar Compounds
Phenylacetone: Similar in structure but lacks the diethoxy groups.
Propiophenone: Similar in structure but lacks the methyl and diethoxy groups.
Uniqueness:
Properties
CAS No. |
80587-91-3 |
---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
3,3-diethoxy-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C14H20O3/c1-4-16-14(17-5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11,14H,4-5H2,1-3H3 |
InChI Key |
SOIIRPNYVQPXNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C)C(=O)C1=CC=CC=C1)OCC |
Origin of Product |
United States |
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